3-tert-butyl-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-tert-butyl-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by its complex structure, which includes a furo[3,2-g]chromene core substituted with tert-butyl, dimethyl, and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common approach is the cyclization of appropriately substituted precursors under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: In chemistry, 3-tert-butyl-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, derivatives of this compound may be explored for their pharmacological properties. Research could involve screening for activities such as anti-inflammatory, anticancer, or antimicrobial effects, with the aim of developing new therapeutic agents.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals. Its unique structural features can impart desirable properties to the final products, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to specific biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Furochromenes: Compounds with a similar furochromene core but different substituents.
Chromenes: Compounds with a chromene core, lacking the furan ring.
Coumarins: Compounds with a coumarin core, structurally related but with different ring systems.
Uniqueness: 3-tert-butyl-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of substituents and the presence of both furan and chromene rings
Properties
Molecular Formula |
C20H24O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-tert-butyl-5,9-dimethyl-6-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H24O3/c1-10(2)16-11(3)13-8-14-15(20(5,6)7)9-22-17(14)12(4)18(13)23-19(16)21/h8-10H,1-7H3 |
InChI Key |
JOEPYTOMUXAQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)C(C)C |
Origin of Product |
United States |
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